(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a synthetic compound known for its potent psychostimulant effects.
Mechanism of Action
Target of action
Compounds with piperidine and pyrrolidine rings are often found in a variety of natural products and are referred to as alkaloids . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
The mode of action of “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” would depend on its specific targets. For example, some piperidine derivatives have been extensively studied as analgesics , and their mode of action often involves binding to and inhibiting specific pain receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for about an hour . The intermediate derivatives formed during this process are then further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, particularly its psychostimulant properties.
Medicine: Explored for potential therapeutic uses, although its potent effects and potential for abuse limit its medical applications.
Industry: Used in the synthesis of other chemicals and as a research tool in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Another psychostimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Amphetamine: A well-known stimulant with similar effects on the central nervous system.
Cocaine: A powerful stimulant with a similar mechanism of action but a higher potential for abuse.
Uniqueness
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is unique due to its specific chemical structure, which imparts distinct psychostimulant properties. Its combination of piperidine and pyrrolidine rings contributes to its potent effects and differentiates it from other stimulants.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHSKNNNKFFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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